7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one
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Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann synthesis, and the Hinsberg synthesis1. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives1. The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents1.Molecular Structure Analysis
The molecular structure of thiophene derivatives and pyrimidines is complex and can vary widely depending on the specific compound. The structure of the compound you mentioned would include a thiophene ring, a pyrimidine ring, and a spirocyclic structure. However, without specific information on this compound, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives and pyrimidines can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out. Some general reactions include condensation reactions, as mentioned above, as well as various types of coupling reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives and pyrimidines can vary widely depending on the specific compound. Some general properties of thiophene derivatives include high crystallinity and excellent thermal stability3.Safety And Hazards
The safety and hazards associated with thiophene derivatives and pyrimidines can vary widely depending on the specific compound. Some thiophene derivatives have been shown to have various pharmacological properties, suggesting that they could have potential therapeutic uses1. However, without specific information on the compound you mentioned, it’s difficult to provide a detailed analysis of its safety and hazards.
Future Directions
The future directions for research on thiophene derivatives and pyrimidines are likely to involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthetic methods, the discovery of new biological activities, and the design of new materials based on these compounds1.
Please note that this is a general analysis based on the classes of compounds that “7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one” belongs to, and not a specific analysis of this compound. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.
properties
IUPAC Name |
7-(5-phenyl-2-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS2/c28-18-13-23(26-18)8-10-27(11-9-23)21-19-16(15-5-2-1-3-6-15)14-30-22(19)25-20(24-21)17-7-4-12-29-17/h1-7,12,14H,8-11,13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBETZRDRSBIVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N2)C3=C4C(=CSC4=NC(=N3)C5=CC=CS5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one |
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